N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
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Overview
Description
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine N-oxide.
Reduction: N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties
Mechanism of Action
The mechanism of action of N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is of particular interest in the development of treatments for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine hydrochloride
Uniqueness
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and for studying the structure-activity relationships of pyrazole derivatives .
Properties
Molecular Formula |
C6H13Cl2N3 |
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Molecular Weight |
198.09 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-3-6-4-8-9(2)5-6;;/h4-5,7H,3H2,1-2H3;2*1H |
InChI Key |
RATRPVUCJVFMCV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(N=C1)C.Cl.Cl |
Origin of Product |
United States |
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